2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate
CAS No.: 1356383-18-0
Cat. No.: VC0014634
Molecular Formula: C32H45F4N9O7S3
Molecular Weight: 839.942
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356383-18-0 |
|---|---|
| Molecular Formula | C32H45F4N9O7S3 |
| Molecular Weight | 839.942 |
| IUPAC Name | N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]-4-azido-2,3,5,6-tetrafluorobenzamide |
| Standard InChI | InChI=1S/C32H45F4N9O7S3/c1-55(51,52)54-16-15-40-30(48)18(41-31(49)23-24(33)26(35)29(44-45-37)27(36)25(23)34)9-6-8-14-39-21(46)11-3-2-7-13-38-22(47)12-5-4-10-20-28-19(17-53-20)42-32(50)43-28/h18-20,28H,2-17H2,1H3,(H,38,47)(H,39,46)(H,40,48)(H,41,49)(H2,42,43,50)/t18-,19-,20-,28-/m0/s1 |
| Standard InChI Key | MOJQBNGTBRYNMF-OOJAGLQYSA-N |
| SMILES | CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate is identified by the CAS number 1356383-18-0 . The compound possesses a molecular formula of C32H44F4N8O8S3 with a calculated molecular weight of 840.93 g/mol . This complex organic molecule contains multiple functional groups strategically incorporated to enable specific chemical reactions with protein targets.
Table 1: Basic Chemical Properties of 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate
| Property | Value |
|---|---|
| CAS Number | 1356383-18-0 |
| Molecular Formula | C32H44F4N8O8S3 |
| Molecular Weight | 840.93 g/mol |
| IUPAC Name | 2-methylsulfonylsulfanylethyl (2S)-6-[6-[5-[(3aS,6S,6aR)-2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-6-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoate |
| SMILES | CS(=O)(=O)SCCOC(=O)C@HNC(=O)c3c(F)c(F)c(N=[N+]=[N-])c(F)c3F |
| Storage Temperature | -20°C |
Structural Components and Functional Groups
The structure of this compound can be understood by analyzing its three primary functional components:
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Methanethiosulfonate (MTS) Group: Located at one terminus of the molecule, this group is specifically reactive toward sulfhydryl (thiol) groups present in cysteine residues of proteins. The MTS group forms a disulfide bond with protein thiols, establishing a covalent yet potentially reversible linkage .
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4-Azido-2,3,5,6-tetrafluorobenzoyl Moiety: This photoreactive component contains an azido group that, upon UV irradiation, forms a highly reactive nitrene intermediate. This intermediate can insert into C-H bonds, creating covalent crosslinks with nearby molecules . The tetrafluorobenzoyl structure enhances the stability and specificity of this reaction.
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Biotinamidocaproyl-L-lysinyl Component: This portion incorporates a biotin tag connected through a caproyl linker to a lysine amino acid. The biotin tag enables affinity purification of labeled proteins using avidin or streptavidin, while the caproyl linker provides appropriate spacing to minimize steric hindrance .
The compound's structural design enables a sequential reaction strategy: first, specific labeling of cysteine residues through the MTS group; second, photoactivation to crosslink with interacting proteins; and third, purification of the resulting complexes via the biotin tag.
Functional Components and Their Roles
The Methanethiosulfonate (MTS) Group
The methanethiosulfonate group represents a critical functional element of this compound, providing highly specific reactivity toward sulfhydryl groups. MTS reagents were initially developed by Dr. Arthur Karlin and colleagues as tools to probe the structures and functions of proteins, particularly membrane proteins such as ion channels . The chemistry of the MTS group enables selective and rapid reaction with thiols to form disulfide bonds, making it an exceptionally efficient labeling agent for cysteine residues in proteins.
The reaction mechanism involves the nucleophilic attack of the protein thiol on the MTS group, resulting in the formation of a disulfide bond and the release of methanesulfinate as a leaving group. This reaction proceeds optimally at pH values between 7.0 and 8.5, conditions that maintain the nucleophilicity of the thiol while preserving the reactivity of the MTS group.
The MTS chemistry has become the foundation of the substituted-cysteine accessibility method (SCAM), a powerful approach that combines chemical and genetic techniques to probe protein structure and function . This method involves systematically introducing cysteine residues at various positions in a protein via site-directed mutagenesis, followed by assessment of their reactivity and accessibility toward MTS reagents.
The Azido-tetrafluorobenzoyl Moiety
The 4-azido-2,3,5,6-tetrafluorobenzoyl component serves as a photoaffinity labeling group within the compound. This moiety contains an azido group that, upon exposure to UV light (typically at wavelengths around 365 nm), undergoes photolysis to generate a highly reactive nitrene intermediate . The nitrene can subsequently undergo insertion reactions with C-H bonds of molecules in close proximity, forming stable covalent linkages.
The mechanism of photoaffinity labeling with the 4-azido-2,3,5,6-tetrafluorobenzene group proceeds through the following steps:
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Absorption of UV photon by the azido group
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Release of molecular nitrogen (N₂) and formation of a nitrene intermediate
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C-H bond insertion by the nitrene, creating a covalent linkage
The tetrafluoro substitution pattern on the benzene ring enhances the stability and reactivity of the nitrene intermediate, making it a superior photoaffinity label compared to many other photoreactive groups . The presence of fluorine atoms also provides additional benefits such as resistance to non-specific reactions and enhanced chemical stability prior to photoactivation.
The Biotinamidocaproyl-L-lysinyl Component
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Affinity Purification: The biotin moiety enables efficient isolation of labeled proteins through its exceptionally high affinity for avidin and streptavidin (Kd ≈ 10^-15 M) . This property facilitates the purification of protein complexes formed through crosslinking reactions.
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Spatial Separation: The caproyl linker provides appropriate spacing between the biotin tag and the reactive portions of the molecule, reducing steric hindrance and improving the accessibility of the biotin for interaction with avidin/streptavidin during purification steps.
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Structural Framework: The L-lysine amino acid serves as a structural scaffold, connecting the biotin tag to the other functional components of the molecule while maintaining appropriate spatial orientation.
The integration of the biotin tag makes this compound particularly valuable for proteomics applications, as it enables the selective enrichment of crosslinked protein complexes from complex biological mixtures. This feature significantly enhances the sensitivity and specificity of protein interaction studies using this reagent.
Applications in Research
Protein Crosslinking Studies
2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate has found significant application in protein crosslinking studies, particularly in investigating protein-protein interactions within complex biological systems. The compound's trifunctional nature enables a controlled, sequential approach to protein labeling and crosslinking that offers several advantages over traditional crosslinking reagents.
In a notable application, this reagent was employed in a technique known as XACM (Crosslinking, Affinity purification, Chemical coding, Mass spectrometry) for investigating protein interaction sites in the DNA mismatch repair system . This method combines photocrosslinking via the photoactivatable group, in-solution digestion of crosslinked mixtures, affinity purification through the biotin handle, and chemical coding of crosslinked products followed by mass spectrometry identification.
The study demonstrated the utility of this approach in identifying the interaction between the DNA mismatch repair proteins MutH and MutL, specifically mapping the crosslink between a single-cysteine MutH variant (A223C) labeled with the trifunctional crosslinker and its activator protein MutL . This application highlights the power of the reagent in capturing and characterizing specific protein-protein interactions within complex biological systems.
Retromer Complex Assembly Studies
Another significant application of similar trifunctional crosslinking reagents has been in the investigation of retromer complex assembly on endosomal membranes. In one study, a related compound, Mts-Atf-biotin, which couples to cysteine residues via a sulfhydryl reactive methanethiosulfonate moiety, was employed to study the mechanisms by which the retromer protein complex is recruited to endosomes .
The study revealed that membrane recruitment of retromer is mediated by bivalent recognition of an effector of PI3K, SNX3, and the RAB7A GTPase, by the VPS35 retromer subunit. These interactions prime retromer to capture integral membrane cargo, enhancing membrane association and initiating cargo sorting . The use of the trifunctional crosslinker was instrumental in capturing these transient protein-protein interactions and elucidating the molecular mechanisms of retromer assembly.
| Supplier | Product Code | Format | Quantity |
|---|---|---|---|
| LGC Standards | TRC-A862275 | Neat | 10 mg |
| Aladdin Scientific | - | - | - |
Research Case Studies
Identifying Protein Interaction Sites in DNA Mismatch Repair
One of the most notable applications of 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate or closely related compounds has been in the characterization of protein-protein interactions within the DNA mismatch repair system. Researchers developed a crosslinking/mass spectrometry technique employing this trifunctional crosslinker to investigate interaction sites between the DNA mismatch repair proteins MutH and MutL .
The study utilized the XACM approach (Crosslinking, Affinity purification, Chemical coding, Mass spectrometry) to identify the specific interaction between a single-cysteine MutH variant (A223C), labeled with the trifunctional crosslinker, and its activator protein MutL. The results revealed that the crosslink formed between the C-terminal helix of MutH and a peptide (residues 525-541) in the C-terminal domain of MutL .
This finding was significant as it complemented previous yeast two-hybrid analysis that had suggested an interaction between MutH and the C-terminal domain of MutL. The study demonstrated the power of the trifunctional crosslinker in capturing and precisely mapping protein-protein interactions that might be transient or difficult to study using other techniques.
Retromer Complex Assembly Mechanisms
In another significant application, a related compound, Mts-Atf-biotin, was employed to study the mechanisms of retromer complex assembly on endosomal membranes . The study revealed that membrane recruitment of retromer is mediated by bivalent recognition of an effector of PI3K, SNX3, and the RAB7A GTPase, by the VPS35 retromer subunit.
The research demonstrated that these bivalent interactions prime retromer to capture integral membrane cargo, which enhances membrane association of retromer and initiates cargo sorting. The study also found that the role of RAB7A is severely impaired by a mutation, K157N, that causes Charcot–Marie–Tooth neuropathy 2B .
The use of the trifunctional crosslinker was instrumental in elucidating the minimal requirements for retromer assembly on the endosome membrane and revealing how PI3K and RAB signaling are coupled to initiate retromer-mediated cargo export. This application highlights the value of such reagents in studying complex, multi-component protein assemblies in cellular contexts.
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